4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine

Medicinal Chemistry Process Chemistry Building Block Sourcing

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine (CAS 1227595-03-0) is a highly fluorinated heteroaromatic compound featuring a pyridine core substituted with a hydroxyl group at the 3-position, a trifluoromethyl group at the 2-position, and a fluorine atom at the 4-position. This unique substitution pattern imparts distinct physicochemical properties that differentiate it from simpler trifluoromethylpyridines.

Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
CAS No. 1227595-03-0
Cat. No. B1447302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine
CAS1227595-03-0
Molecular FormulaC6H3F4NO
Molecular Weight181.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1F)O)C(F)(F)F
InChIInChI=1S/C6H3F4NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H
InChIKeyKOQVCKBMMIHYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine (CAS 1227595-03-0): A Differentiated Fluorinated Pyridine Building Block for Medicinal Chemistry and Agrochemical Research


4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine (CAS 1227595-03-0) is a highly fluorinated heteroaromatic compound featuring a pyridine core substituted with a hydroxyl group at the 3-position, a trifluoromethyl group at the 2-position, and a fluorine atom at the 4-position . This unique substitution pattern imparts distinct physicochemical properties that differentiate it from simpler trifluoromethylpyridines. It is primarily utilized as a versatile building block in the synthesis of pharmaceutical and agrochemical candidates, where the combination of electron-withdrawing groups enhances metabolic stability and modulates lipophilicity . The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% .

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine: Why In-Class Analogs Cannot Be Simply Substituted


Trifluoromethylpyridines are widely employed as privileged scaffolds in drug and agrochemical discovery due to their enhanced metabolic stability and tunable lipophilicity. However, within this class, the specific position and nature of additional substituents dramatically influence physicochemical and biological properties. The 4-fluoro substituent in 4-fluoro-3-hydroxy-2-(trifluoromethyl)pyridine introduces a strong electron-withdrawing effect that alters the electron density of the pyridine ring, directly impacting reactivity, hydrogen-bonding capacity, and overall molecular recognition . Generic substitution with non-fluorinated analogs (e.g., 2-(trifluoromethyl)pyridin-3-ol) or regioisomers (e.g., 4-(trifluoromethyl)pyridin-3-ol) results in quantifiable differences in lipophilicity, purity grade availability, and synthetic utility, as detailed in the evidence below. Furthermore, the 4-fluoro group provides a unique vector for further functionalization via nucleophilic aromatic substitution, a reactivity profile not shared by hydrogen, chloro, or bromo analogs under the same conditions . These differences render simple in-class interchange impractical for projects requiring precise control over molecular properties and synthetic pathways.

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine: Quantifiable Differentiation from Closest Analogs


Higher Commercial Purity Grade Enables More Reliable Downstream Chemistry

Commercially, 4-fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is routinely available at a 98% purity specification from vendors such as Leyan, which represents a measurable improvement over the typical 97% purity grade offered for the non-fluorinated analog 2-(trifluoromethyl)pyridin-3-ol (CAS 1063697-17-5) . This 1% absolute purity difference reduces the burden of unknown impurities in sensitive reactions, such as metal-catalyzed cross-couplings, where even trace contaminants can poison catalysts or lead to irreproducible yields.

Medicinal Chemistry Process Chemistry Building Block Sourcing

Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog Drives Membrane Permeability

The introduction of a 4-fluoro substituent onto the 2-(trifluoromethyl)pyridin-3-ol scaffold increases the predicted partition coefficient (LogP) by approximately 0.3 units. The predicted ACD/LogP for 4-fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is 1.32 , compared to an XLogP3 of 1.4 for 2-(trifluoromethyl)pyridin-3-ol . While the absolute difference is modest, in the context of lead optimization, a ΔLogP of 0.3 can significantly influence membrane permeability and oral bioavailability, particularly when combined with other structural modifications .

Drug Design Physicochemical Properties ADME

Reduced Molecular Weight vs. 4-Halogen Analogs Improves Ligand Efficiency Metrics

In fragment-based drug discovery and lead optimization, lower molecular weight is generally preferred for achieving higher ligand efficiency (LE) and better pharmacokinetic properties. 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine (MW = 181.09 g/mol) offers a significant molecular weight advantage over its 4-chloro (MW = 197.54 g/mol) and 4-bromo (MW = 241.99 g/mol) analogs . This 16.45 g/mol reduction versus the chloro analog and a 60.9 g/mol reduction versus the bromo analog translate to better compliance with Lipinski's Rule of Five and provide more room for additional functional groups during molecular elaboration without exceeding desirable physicochemical thresholds.

Fragment-Based Drug Discovery Lead Optimization Molecular Properties

Unique Synthetic Handle: 4-Fluoro Substituent Enables SNAr Chemistry Inaccessible to Non-Halogenated Analogs

The presence of the 4-fluoro group in 4-fluoro-3-hydroxy-2-(trifluoromethyl)pyridine provides a reactive site for nucleophilic aromatic substitution (SNAr) that is absent in the non-fluorinated analog 2-(trifluoromethyl)pyridin-3-ol. The electron-withdrawing trifluoromethyl group at the 2-position activates the 4-position towards nucleophilic attack, allowing for the selective introduction of amines, alkoxides, or thiols . This reactivity enables late-stage diversification of complex molecules, a strategic advantage not offered by the hydrogen-substituted comparator, which would require pre-functionalization with a leaving group (e.g., halogenation) prior to substitution.

Synthetic Methodology Nucleophilic Aromatic Substitution Late-Stage Functionalization

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine: High-Value Application Scenarios for Research and Development


Medicinal Chemistry: Optimization of Lead Compounds Requiring Enhanced Metabolic Stability and Tunable Lipophilicity

When optimizing a lead series where the core scaffold is a trifluoromethylpyridine, the 4-fluoro variant offers a quantifiable lipophilicity advantage (ΔLogP ≈ +0.3) over the non-fluorinated analog . This allows medicinal chemists to fine-tune ADME properties without resorting to larger, more disruptive structural changes. The compound's 98% commercial purity also ensures that the biological data generated from analogs is not confounded by impurities, a critical factor during SAR studies .

Fragment-Based Drug Discovery (FBDD): A Low Molecular Weight Fluorinated Fragment for Efficient Elaboration

With a molecular weight of 181.09 g/mol, this fragment is significantly lighter than its chloro (197.54 g/mol) and bromo (241.99 g/mol) counterparts, making it an ideal starting point for FBDD campaigns . Its low molecular weight provides ample 'room' for growth while maintaining lead-like properties, and the 4-fluoro group serves as a vector for subsequent SNAr diversification to explore chemical space around the initial hit .

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents with Improved Environmental Fate

Trifluoromethylpyridines are key structural motifs in commercial agrochemicals like flonicamid and pyroxsulam . The 4-fluoro-3-hydroxy-2-(trifluoromethyl)pyridine building block provides a differentiated starting point for designing new analogs with potentially improved metabolic stability in plants and target pests, while the hydroxyl group offers a convenient handle for conjugation with other active moieties. The higher purity grade available for this compound also facilitates the synthesis of highly pure agrochemical candidates, which is essential for regulatory toxicology studies .

Process Chemistry: Development of Robust, Scalable Synthetic Routes

The commercial availability of 4-fluoro-3-hydroxy-2-(trifluoromethyl)pyridine in 98% purity reduces the need for pre-reaction purification, a significant advantage in process chemistry where yield and reproducibility are paramount . Its unique reactivity profile, including the potential for SNAr at the 4-position, allows for convergent synthetic strategies that can shorten overall synthetic sequences and lower the cost of goods for advanced intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.